2-Bromo-4'-fluoroacetophenone

概述

描述

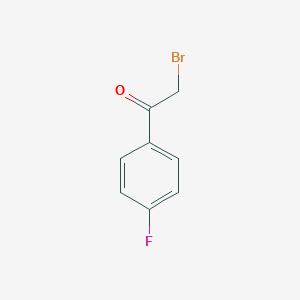

2-Bromo-4'-fluoroacetophenone, also known as this compound, is a useful research compound. Its molecular formula is C8H6BrFO and its molecular weight is 217.03 g/mol. The purity is usually 95%.

The exact mass of the compound 2-Bromo-1-(4-fluorophenyl)ethanone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88343. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Acetophenones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

准备方法

The synthesis of 2-Bromo-4'-fluoroacetophenone can be achieved through several methods. One common approach involves the reaction of 4-fluoroacetophenone with bromine in the presence of a catalyst . Another method includes the use of ammonium bromide and oxone to convert secondary alcohols into alpha-bromoketones . Industrial production methods often involve large-scale reactions under controlled conditions to ensure high yield and purity.

化学反应分析

Substitution Reactions

2-Bromo-4'-fluoroacetophenone undergoes nucleophilic substitution at the bromine atom, facilitated by its electrophilic nature. Common nucleophiles include amines and thiols, with reagents such as sodium hydroxide or pyridine hydrobromide perbromide enabling substitution under alkaline conditions .

Oxidation and Reduction

The carbonyl group in the compound is susceptible to oxidation and reduction:

- Oxidation with potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) yields carboxylic acids .

- Reduction using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) produces primary alcohols .

| Reaction Type | Reagents | Products | Conditions |

|---|---|---|---|

| Oxidation | KMnO₄, CrO₃ | Carboxylic acids | Acidic conditions |

| Reduction | LiAlH₄, NaBH₄ | Alcohols | Anhydrous conditions |

Condensation Reactions

The ketone group reacts with nucleophilic agents:

- Imine formation with amines (e.g., hydrazines) under acidic conditions .

- Hydrazone synthesis with hydrazines, forming stable derivatives .

| Reaction Type | Reagents | Products | Conditions |

|---|---|---|---|

| Imine formation | Amines, HCl | Imines | Acidic conditions |

| Hydrazone synthesis | Hydrazines | Hydrazones | Acidic conditions |

Biological Activity

The compound exhibits:

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C₈H₆BrFO

- Molecular Weight : 217.03 g/mol

- Physical State : Solid

- Melting Point : 47-49 °C

- Solubility : Soluble in methanol; moisture-sensitive

The structure of 2-Bromo-4'-fluoroacetophenone features a bromine atom and a fluorine atom attached to the aromatic ring, which significantly influences its reactivity and biological interactions.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It is utilized to create more complex molecules, including:

- Heterocycles : Compounds like thiazolo[3,2-b][1,2,4]triazoles have been synthesized using this compound due to their potential antimicrobial activity.

- Pyridinium Ylides : These ylide compounds are formed from this compound and are further reacted to produce symmetrical pyridines useful in materials science .

Biological Research

The compound is investigated for its biological activities:

- Enzyme Inhibition Studies : It has been used to study enzyme inhibition mechanisms and protein interactions. The presence of the bromine atom allows for nucleophilic substitution reactions that are pivotal in these studies.

- Anticancer Activity : Research has shown that derivatives of this compound exhibit cytotoxicity against cancer cell lines (e.g., HeLa cells) while being less toxic to normal cells. This suggests potential applications in cancer treatment .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for:

- Drug Development : It is considered a precursor for synthesizing pharmaceutical intermediates. Its derivatives have been studied for their potential as aromatase inhibitors, which could play a role in breast cancer therapies by reducing estrogen production .

Agrochemicals

The compound is also used in the production of agrochemicals. Its reactivity makes it suitable for synthesizing various agricultural chemicals that enhance crop yields and pest resistance.

Chemical Intermediates

As an organic chemical synthesis intermediate, this compound is crucial in the manufacturing of various industrial chemicals. Its ability to participate in diverse chemical reactions makes it valuable across multiple sectors .

Study on Anticancer Activity

A pharmacological study evaluated derivatives of this compound for anticancer properties. Findings indicated that modifications to the compound's structure could enhance its efficacy against cancer cells while minimizing toxicity to non-cancerous cells.

Aromatase Inhibition Research

Research focused on synthesizing competitive inhibitors of aromatase demonstrated that derivatives of this compound significantly inhibited estrogen production in vitro, suggesting promising applications in treating hormone-dependent cancers .

Summary Table of Applications

| Application Area | Specific Uses |

|---|---|

| Organic Synthesis | Building block for heterocycles and pyridinium ylides |

| Biological Research | Enzyme inhibition studies; anticancer activity |

| Medicinal Chemistry | Drug development; aromatase inhibitors |

| Industrial Chemicals | Production of agrochemicals; chemical intermediates |

作用机制

The mechanism of action of 2-Bromo-4'-fluoroacetophenone involves its interaction with various molecular targets. The bromine atom in the compound can act as a leaving group, making it reactive in substitution reactions. The fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and interactions with biological targets .

相似化合物的比较

2-Bromo-4'-fluoroacetophenone can be compared with other similar compounds such as:

- 2-Bromo-1-(2-fluorophenyl)ethanone

- 2-Bromo-1-(4-chlorophenyl)ethanone

- 2-Bromo-1-(4-bromophenyl)ethanone

These compounds share similar structures but differ in the position and type of substituents on the phenyl ring. The presence of different substituents can significantly affect their chemical properties and reactivity .

生物活性

2-Bromo-4'-fluoroacetophenone (CAS No. 403-29-2) is a synthetic organic compound with significant applications in medicinal chemistry and biological research. Its molecular formula is C8H6BrFO, and it has a molecular weight of 217.03 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzyme inhibition.

This compound is characterized by the presence of a bromine atom and a fluorine atom on the aromatic ring, which influences its reactivity and biological interactions. It can undergo various chemical reactions, including:

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles.

- Oxidation and Reduction: It can be oxidized to form carboxylic acids or reduced to form alcohols.

- Condensation Reactions: It can react with amines to form imines or with hydrazines to form hydrazones .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated for its cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer) and HeLa (cervical cancer) cells. The compound exhibited moderate activity, with IC50 values indicating its ability to induce cell death in a concentration-dependent manner.

| Cell Line | IC50 Value (µM) | Activity |

|---|---|---|

| HCT-116 | 15.2 | Moderate |

| HeLa | 12.5 | Moderate |

In one study, derivatives of this compound were synthesized and tested for their anticancer activity, revealing that modifications to the side chains significantly influenced their cytotoxicity against cancer cells .

Enzyme Inhibition

The compound has also been investigated for its role as an enzyme inhibitor. Specifically, it serves as a competitive inhibitor of aromatase, an enzyme crucial in estrogen biosynthesis. The inhibition of aromatase is particularly relevant in hormone-dependent cancers such as breast cancer. The structure-activity relationship (SAR) studies suggest that the presence of the bromine and fluorine substituents enhances its inhibitory potency .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. The electrophilic nature of the bromine atom allows it to form covalent bonds with nucleophilic sites on proteins, potentially leading to altered enzyme activity or protein function.

Case Studies

-

Study on Anticancer Activity:

A study published in a pharmacological journal evaluated several derivatives of this compound for their anticancer properties. The findings indicated that compounds with additional electron-withdrawing groups exhibited enhanced cytotoxicity against HeLa cells while maintaining low toxicity towards normal fibroblast cells . -

Aromatase Inhibition:

Research conducted on the synthesis of competitive inhibitors of aromatase demonstrated that this compound derivatives significantly inhibited estrogen production in vitro, suggesting potential applications in breast cancer treatment .

常见问题

Q. Basic: What are the established synthetic routes for 2-bromo-4'-fluoroacetophenone, and how do reaction conditions influence yield?

This compound is typically synthesized via bromination of 4'-fluoroacetophenone using brominating agents like molecular bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions. Key factors include:

- Temperature : Reactions are often conducted at 0–6°C to minimize side reactions .

- Catalysts : Lewis acids (e.g., FeCl₃) may enhance regioselectivity for the α-bromination of the acetophenone backbone .

- Solvent : Polar aprotic solvents (e.g., DCM) are preferred to stabilize intermediates .

Yield optimization requires precise stoichiometry and inert atmospheres to prevent oxidation. Reported yields range from 70–85% under optimized lab-scale conditions .

Q. Advanced: How can computational methods (e.g., DFT) predict regioselectivity in bromination reactions of fluoroacetophenone derivatives?

Density Functional Theory (DFT) calculations, such as those employing the B3LYP functional, model electron density distributions to identify reactive sites. For 4'-fluoroacetophenone:

- The α-carbon’s electron-deficient nature (due to the electron-withdrawing fluorine and ketone groups) is confirmed via Laplacian of the electron density (∇²ρ), aligning with bromination at the α-position .

- Transition-state analysis reveals lower activation energy for α-bromination compared to ring bromination .

Experimental validation using HPLC or GC-MS is critical, as computational models may overlook solvent or steric effects .

Q. Basic: What spectroscopic techniques are most effective for characterizing this compound?

- NMR :

- ¹H NMR : Distinct signals for aromatic protons (δ 7.2–8.1 ppm) and the methylene group (δ 4.8–5.2 ppm) confirm bromination .

- ¹³C NMR : Carbonyl resonance at ~195 ppm and C-Br at ~35 ppm .

- IR : Strong C=O stretch at ~1700 cm⁻¹ and C-Br at ~550 cm⁻¹ .

- MS : Molecular ion peak at m/z 217 (M⁺) with fragmentation patterns (e.g., loss of Br, m/z 138) .

Q. Advanced: How can enantioselective reductions of this compound be achieved using biocatalysts?

Whole-cell biocatalysts (e.g., Yarrowia lipolytica expressing alcohol dehydrogenases) enable enantioselective reduction to chiral alcohols:

- Substrate Loading : Up to 0.5 M concentration in aqueous media minimizes toxicity .

- Coenzyme Recycling : Glucose dehydrogenase (GDH) regenerates NAD(P)H, achieving >95% conversion and >99% ee for (R)-alcohols .

- Scope : Analogous 2- and 3-fluoro derivatives show comparable reactivity, suggesting broad applicability .

Q. Basic: What are the primary applications of this compound in pharmaceutical research?

- Intermediate : Used in synthesizing fluorinated chromones and chalcones with antimicrobial activity .

- Probe Molecule : Studies oxidative stress responses in model organisms (e.g., C. elegans) via paraquat-induced assays .

- Derivatization : Serves as a precursor for deuterated analogs (e.g., d₄-isotopologues) in metabolic tracing .

Q. Advanced: How do structural modifications (e.g., halogen position) alter the bioactivity of fluoroacetophenone derivatives?

Comparative studies using analogs (e.g., 2-bromo-2',4'-dichloroacetophenone) reveal:

- Antioxidant Activity : Electron-withdrawing groups (e.g., -Br, -Cl) enhance radical scavenging, as shown in C. elegans lifespan assays under oxidative stress .

- Microbial Transformation : Yarrowia lipolytica preferentially reduces para-substituted derivatives, with steric hindrance at the ortho position reducing conversion rates .

Structure-activity relationships (SAR) are validated via X-ray crystallography (e.g., SHELXL-refined structures) and docking simulations .

Q. Basic: What safety protocols are essential when handling this compound in the laboratory?

- Containment : Use fume hoods and sealed containers to avoid inhalation/contact .

- Storage : Maintain at 0–6°C in amber glass to prevent degradation .

- Waste Disposal : Halogenated waste must be neutralized (e.g., with NaOH) before disposal .

Q. Advanced: How can contradictory melting point (mp) data for this compound be resolved?

Reported mp values (47–49°C vs. 150°C ) arise from polymorphism or impurities:

- Recrystallization : Purify using hexane/ethyl acetate (3:1) to isolate the stable polymorph .

- DSC Analysis : Differential scanning calorimetry identifies phase transitions and confirms purity (>98% by HPLC) .

Q. Basic: What are the environmental impacts of this compound, and how are they mitigated?

- Persistence : Fluorine and bromine groups resist biodegradation; UV/H₂O₂ treatment degrades the compound into less toxic metabolites (e.g., fluoride ions) .

- Ecotoxicology : LC₅₀ values for Daphnia magna are >100 mg/L, classifying it as moderately toxic .

Q. Advanced: What strategies optimize the scalability of this compound synthesis while maintaining regioselectivity?

属性

IUPAC Name |

2-bromo-1-(4-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJFWCELATJMDNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20193307 | |

| Record name | 2-Bromo-1-(4-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

403-29-2 | |

| Record name | 4-Fluorophenacyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=403-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-(4-fluorophenyl)ethanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000403292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 403-29-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88343 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-1-(4-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1-(4-fluorophenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.324 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Bromo-1-(4-fluorophenyl)ethanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3PVV2GVQ8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。